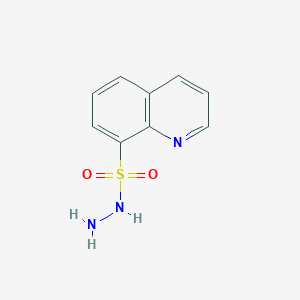

Quinoline-8-sulfonohydrazide

描述

Quinoline-8-sulfonohydrazide is a chemical compound with the molecular formula C9H9N3O2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

准备方法

Synthetic Routes and Reaction Conditions

Quinoline-8-sulfonohydrazide can be synthesized through the reaction of quinoline-8-sulfonyl chloride with hydrazine hydrate . The reaction typically involves the following steps:

Preparation of Quinoline-8-sulfonyl Chloride: Quinoline is reacted with chlorosulfonic acid to produce quinoline-8-sulfonyl chloride.

Reaction with Hydrazine Hydrate: Quinoline-8-sulfonyl chloride is then reacted with hydrazine hydrate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include controlling the temperature, reaction time, and the molar ratios of the reactants .

化学反应分析

Types of Reactions

Quinoline-8-sulfonohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline-8-sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted quinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline-8-sulfonic acid derivatives, hydrazine derivatives, and various substituted quinoline compounds .

科学研究应用

Table 1: Synthetic Methods of Quinoline-8-Sulfonohydrazide Derivatives

| Methodology | Description | Yield (%) |

|---|---|---|

| Microwave-assisted synthesis | Rapid heating to facilitate reactions | 75-90 |

| Multi-step synthesis | Sequential reactions involving multiple reagents | 60-80 |

| One-pot synthesis | Single reaction vessel for multiple transformations | 70-85 |

Antimicrobial Activity

Quinoline derivatives, including this compound, have shown significant antimicrobial properties against a range of pathogens. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. For instance, a recent study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli, demonstrating notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that derivatives containing this compound can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. For example, studies reported IC50 values for certain derivatives against lung carcinoma cells (A549) as low as 5.6 µM .

Antitubercular Activity

Given the global health challenge posed by tuberculosis (TB), this compound has been investigated for its antitubercular properties. Molecular docking studies suggest that it may inhibit key enzymes involved in Mycobacterium tuberculosis metabolism, making it a promising candidate for TB treatment .

Table 2: Biological Activities of this compound Derivatives

| Activity Type | Target Organism/Cell Line | MIC/IC50 Values |

|---|---|---|

| Antibacterial | S. aureus, E. coli | 4-16 µg/mL |

| Antifungal | Candida albicans | 31.25-1000 mg/mL |

| Anticancer | A549 (lung carcinoma) | 5.6 µM |

| Antitubercular | Mycobacterium tuberculosis | Inhibition observed |

Study on Antiviral Activity

A notable study focused on the antiviral activity of this compound derivatives against H5N1 avian influenza viruses. The results indicated that certain derivatives exhibited up to 91% inhibition of viral growth while maintaining low cytotoxicity levels . This highlights the potential of these compounds in developing antiviral therapies.

Hybrid Compounds

Research has also explored hybrid compounds combining this compound with other pharmacologically active agents such as ciprofloxacin. These hybrids demonstrated enhanced antibacterial effectiveness compared to their individual components, indicating that structural modifications can lead to improved therapeutic profiles .

作用机制

The mechanism of action of quinoline-8-sulfonohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme InhA, which is involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacterial cells.

相似化合物的比较

Similar Compounds

Quinoline-8-sulfonyl Chloride: A precursor in the synthesis of quinoline-8-sulfonohydrazide.

Quinoline-8-sulfenyl Halides: These compounds undergo similar reactions and have comparable applications.

Quinoline Derivatives: Various quinoline derivatives share similar chemical properties and applications.

Uniqueness

This compound is unique due to its specific sulfonohydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of novel quinoline-based molecules with potential therapeutic applications .

属性

IUPAC Name |

quinoline-8-sulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c10-12-15(13,14)8-5-1-3-7-4-2-6-11-9(7)8/h1-6,12H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYZCZWQSSEHTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NN)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。